molecular formula C18H17N3O5S3 B2491834 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941987-10-6

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2491834
CAS No.: 941987-10-6
M. Wt: 451.53
InChI Key: RLQUMKJDTPYIAJ-UHFFFAOYSA-N
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Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-tosylbutanamide is a useful research compound. Its molecular formula is C18H17N3O5S3 and its molecular weight is 451.53. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Enzyme Inhibition

  • N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the compound of interest, have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide demonstrated significant inhibitory effects, with potential implications for treating conditions related to the kynurenine pathway after neuronal injury (Röver et al., 1997).

Neuropharmacological Properties

  • Thiazolidinone derivatives, closely related to the compound , have been explored for their neurotrophic and antiepileptic properties. Specifically, compounds like LES-2658 and LES-1205 have shown potential in modifying sleep-wakefulness cycles in animal models, indicating possible applications in addressing sleep disturbances and epileptic conditions (Myronenko et al., 2017).

Anticonvulsant Effects

  • N4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides, structurally similar to the target compound, have been synthesized and shown significant anticonvulsant activity in animal models, indicating their potential in the development of treatments for seizure-related disorders (Azam et al., 2009).

Imaging and Diagnostic Applications

  • Nitroimidazole-based thioflavin-T derivatives, sharing structural features with the compound of interest, have been evaluated as markers for cerebral ischemia. Compounds like N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl) propanamide demonstrated specific localization in cerebral ischemic tissue in animal models, suggesting potential applications in noninvasive diagnostic imaging for stroke and other ischemic conditions (Chu et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its interactions with biological targets. Compounds containing thiazole rings are found in many drugs and have diverse biological activities .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the presence of a thiazole ring, which is a common feature in many pharmaceuticals, this compound could be of interest in drug discovery .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S3/c1-12-4-6-14(7-5-12)29(25,26)8-2-3-17(22)20-18-19-15(11-28-18)16-9-13(10-27-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQUMKJDTPYIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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